molecular formula C15H15F5N2O5 B11622420 Ethyl 6-[4-(difluoromethoxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate

Ethyl 6-[4-(difluoromethoxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate

Cat. No.: B11622420
M. Wt: 398.28 g/mol
InChI Key: BQZLQFWSSMGXOK-UHFFFAOYSA-N
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Description

Ethyl 6-[4-(difluoromethoxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as difluoromethoxy, trifluoromethyl, and diazinane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[4-(difluoromethoxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate typically involves multiple steps, including the introduction of the difluoromethoxy and trifluoromethyl groups. One common approach is to start with a suitable aromatic precursor and introduce the difluoromethoxy group via electrophilic aromatic substitution. The trifluoromethyl group can be introduced using a reagent such as trifluoromethyl iodide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[4-(difluoromethoxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Ethyl 6-[4-(difluoromethoxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-[4-(difluoromethoxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate involves its interaction with specific molecular targets. The difluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-[4-(methoxy)phenyl]-4-hydroxy-2-oxo-4-(methyl)-1,3-diazinane-5-carboxylate
  • Ethyl 6-[4-(trifluoromethoxy)phenyl]-4-hydroxy-2-oxo-4-(difluoromethyl)-1,3-diazinane-5-carboxylate

Uniqueness

Ethyl 6-[4-(difluoromethoxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .

Properties

Molecular Formula

C15H15F5N2O5

Molecular Weight

398.28 g/mol

IUPAC Name

ethyl 6-[4-(difluoromethoxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate

InChI

InChI=1S/C15H15F5N2O5/c1-2-26-11(23)9-10(7-3-5-8(6-4-7)27-12(16)17)21-13(24)22-14(9,25)15(18,19)20/h3-6,9-10,12,25H,2H2,1H3,(H2,21,22,24)

InChI Key

BQZLQFWSSMGXOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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